molecular formula C16H15N3O3S B2506927 3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 878727-95-8

3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2506927
CAS No.: 878727-95-8
M. Wt: 329.37
InChI Key: ZZCXGEGYZBBTSX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core fused with a thiadiazole ring via a carboxamide linkage. The benzofuran moiety is substituted with methyl groups at positions 3 and 5, while the thiadiazole ring is modified with a 2-oxopropyl group.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-8-4-5-12-11(6-8)10(3)14(22-12)15(21)18-16-17-13(19-23-16)7-9(2)20/h4-6H,7H2,1-3H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCXGEGYZBBTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of this compound are of significant interest. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Heterocyclic Core Comparison

  • Target Compound vs. Compound A/B: The target’s benzofuran-thiadiazole hybrid differs from the thiazole-oxazolidine/ureido systems in Compounds A and B.
  • Target Compound vs. Compound C: The quinazolinone core in Compound C is a planar, aromatic system often utilized in kinase inhibitors. In contrast, the benzofuran-thiadiazole system offers non-planar geometry, which could influence binding pocket accessibility .

Substituent Effects

  • The 2-oxopropyl group on the thiadiazole ring in the target compound and Compound D suggests a shared propensity for metabolic oxidation or hydrogen bonding. However, the target’s 3,5-dimethylbenzofuran may enhance lipophilicity compared to Compound D’s ethylfuran substituent .

Hypothetical Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound D
Molecular Weight ~350 g/mol ~600 g/mol ~300 g/mol
logP (Predicted) 2.8–3.5 4.1–4.7 2.0–2.5
Solubility Low (benzofuran) Very low (aromatic substituents) Moderate (propanamide)
  • Lipophilicity : The target’s logP range (2.8–3.5) aligns with CNS-penetrant drugs, whereas Compound A’s higher logP (4.1–4.7) may limit bioavailability .
  • Metabolic Stability : The 2-oxopropyl group in the target compound and Compound D could undergo keto-reduction, a metabolic pathway less likely in Compounds A/B .

Biological Activity

3,5-Dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

  • Molecular Formula: C14H15N3O4S
  • Molecular Weight: 321.36 g/mol
  • CAS Number: 901002-59-3
  • Structure: The compound features a benzofuran moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies:

  • Cell Viability Assays:
    • In vitro studies demonstrated that derivatives of thiadiazole significantly reduce the viability of various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells.
    • IC50 values were reported as low as 2.44 µM for certain derivatives, indicating strong anti-proliferative effects .
  • Apoptosis Induction:
    • The compound induced apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity and cell cycle arrest at the G2/M phase .

The proposed mechanisms of action include:

  • Inhibition of CDK9 Kinase Activity: Molecular docking studies suggest that the compound can inhibit CDK9, a key regulator in cell cycle progression and transcriptional control.
  • Interference with STAT3 Pathway: The compound may inhibit STAT3 transcriptional activity by disrupting its DNA-binding capabilities .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Cancer Cell LineMechanism
This compound2.44MCF-7CDK9 Inhibition
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine23.29MCF-7Apoptosis Induction
Other Thiadiazole DerivativesVariesVariousVarious

Pharmacological Significance

Thiadiazole derivatives are recognized for their broad pharmacological profiles, including:

  • Antimicrobial Activity: Some derivatives have shown efficacy against resistant strains of bacteria and fungi.
  • Anti-inflammatory Properties: Certain compounds exhibit anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .

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